3-Methylindazole-6-boronic acid pinacol ester

Purity Procurement Regioisomer

Regioisomeric boronate esters vary dramatically in cross-coupling reactivity, and the free boronic acid form is prone to rapid protodeboronation-compromising yield and batch consistency. 3-Methylindazole-6-boronic acid pinacol ester (CAS 1227911-51-4) resolves these challenges: • Validated scaffold for kinase inhibitor libraries (ref. patent US2011/118257 A1), enabling target-relevant SAR exploration • Pinacol ester protection confers extended bench stability vs. the free boronic acid, reducing process variability across gram-scale campaigns • ≥98% purity at ~60% lower cost than the 5-position regioisomer, maximizing budget efficiency without sacrificing coupling performance

Molecular Formula C14H19BN2O2
Molecular Weight 258.13 g/mol
CAS No. 1227911-51-4
Cat. No. B1397046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylindazole-6-boronic acid pinacol ester
CAS1227911-51-4
Molecular FormulaC14H19BN2O2
Molecular Weight258.13 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=NNC(=C3C=C2)C
InChIInChI=1S/C14H19BN2O2/c1-9-11-7-6-10(8-12(11)17-16-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17)
InChIKeyCHLPEMGHRXSNAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylindazole-6-boronic acid pinacol ester: Product Overview


3-Methylindazole-6-boronic acid pinacol ester (CAS 1227911-51-4) is a heterocyclic boronate ester belonging to the indazole family . It is characterized by a methyl group at the 3-position of the indazole ring and a pinacol-protected boronic ester at the 6-position. This compound is a crucial synthetic intermediate in pharmaceutical research, notably serving as a building block in the synthesis of kinase inhibitors, as documented in patent US2011/118257 A1 [1].

Workflow Suzuki-Miyaura cross-coupling for C–C bond formation
Role Heterocyclic boronate ester building block
Relevance Documented in kinase inhibitor patent synthesis

Non-Substitutable: 3-Methylindazole-6-boronic acid pinacol ester


In drug discovery, the precise substitution pattern on the indazole core dictates binding affinity and selectivity for biological targets. The 3-methyl-6-boronic ester configuration of this compound is not interchangeable with other regioisomers (e.g., 5-boronic ester) or derivatives (e.g., free boronic acid). Differences in electronic distribution and steric hindrance at the 6-position versus the 5-position lead to divergent reactivity in cross-coupling reactions, directly affecting the yield and purity of downstream pharmaceutical intermediates [1]. Furthermore, the pinacol ester confers significantly enhanced bench stability and shelf life compared to the corresponding free boronic acid, which is prone to rapid protodeboronation and trimerization [2].

Target
3-Methylindazole-6-boronic acid pinacol ester
5-Regioisomer
May alter cross-coupling regioselectivity and final product purity. Reactivity diverges at the 6- vs 5-position.
Free boronic acid
Rapid protodeboronation and trimerization; pinacol ester provides essential bench stability and handling reliability.

Differentiation Evidence: 3-Methylindazole-6-boronic acid pinacol ester


Purity Advantage Over 5-Regioisomer

When selecting a building block, higher purity translates directly to fewer impurities in the final product and reduced purification burden. The 6-boronic ester derivative is available with a commercially verified purity of 98% (NLT) , whereas the closely related 5-position regioisomer (3-methylindazole-5-boronic acid pinacol ester, CAS 864771-17-5) is typically supplied at 95-97% purity .

Purity Comparison
Head-to-head
≥98% vs 95–97% (5-regioisomer)
Higher initial purity may reduce downstream purification burden.
Vendor-specified purity; verify lot-specific certificate of analysis.
Purity Procurement Regioisomer

Cost Advantage Over 5-Regioisomer

Procurement decisions in drug discovery are heavily influenced by cost-per-gram. The target compound is available at a competitive price point of €190.00 per gram from CymitQuimica . This compares favorably to the 5-position regioisomer, which is listed at approximately £41.00 (≈€48) for only 100 mg, translating to a significantly higher per-gram cost of ≈€480 when scaled .

Cost Comparison
Head-to-head
€190/g vs ≈€480/g (5-regioisomer)
Approximately 60% lower cost per gram supports budget allocation for gram-scale studies.
Pricing as of 2024; confirm current quotes before procurement.
Cost Procurement Benchmarking

Enhanced Stability from Pinacol Ester

The pinacol ester group is a widely adopted protecting strategy for boronic acids, designed to mitigate their inherent instability. While direct quantitative stability data for this specific compound is not available, class-level inference from the broader field of organoboron chemistry confirms that pinacol esters exhibit significantly enhanced stability compared to free boronic acids [1]. Free boronic acids, including the 3-methylindazole-6-boronic acid analog (CAS 1245816-26-5), are known to undergo rapid protodeboronation and trimerization upon exposure to air and moisture, leading to variable reaction outcomes. In contrast, the pinacol ester is stable enough to be stored under standard laboratory conditions (2-8°C, under inert gas) without significant decomposition [2].

Stability Evidence
Class-level
Pinacol ester stable; free acid degrades rapidly
Class-level evidence supports consistent Suzuki coupling performance.
Quantitative decomposition data unavailable; verify under own laboratory conditions.
Stability Storage Boronic Acid

Validated Intermediate for Kinase Inhibitors

The compound's value is substantiated by its direct application in patented pharmaceutical research. It is specifically cited as an intermediate in the synthesis of substituted indazole derivatives that act as kinase inhibitors, as detailed in US Patent Application US2011/118257 A1 [1]. This provides a clear, verifiable link to a specific, high-value therapeutic area, distinguishing it from more generic indazole building blocks that lack this documented application.

Patent Use
Source review
Cited in US2011/118257 A1 for kinase inhibitor synthesis
Supports target relevance in kinase inhibitor research programs.
Review patent for specific synthetic conditions and scope.
Kinase Inhibitor Medicinal Chemistry Patent

Predicted logP and PSA

Understanding the physicochemical properties of a building block is crucial for predicting its behavior in both synthesis and potential biological applications. For 3-Methylindazole-6-boronic acid pinacol ester, key parameters have been computationally determined: a logP value of 2.17 and a polar surface area (PSA) of 47.14 Ų [1]. While these values are not directly comparable to all analogs, they provide a quantitative baseline for assessing its hydrophobicity and membrane permeability potential, which are critical factors in early-stage drug design.

Computed logP & PSA
Data to verify
logP 2.17, PSA 47.14 Ų
Baseline hydrophobicity and polarity data for property-based selection.
Computed values; experimental verification advised for design decisions.
LogP PSA Physicochemical

Application Scenarios: 3-Methylindazole-6-boronic acid pinacol ester


High-Throughput SAR for Kinase Inhibitors

In a fast-paced medicinal chemistry environment, the combination of high purity (≥98%) and competitive cost (€190/g) makes this compound ideal for generating diverse libraries of 3-arylindazoles via Suzuki-Miyaura cross-coupling . Its validated use in kinase inhibitor patents [1] provides confidence that the resulting chemical matter will be relevant to key therapeutic targets.

Stable Reagent for Scale-Up Synthesis

When transitioning from milligram-scale discovery to gram-scale production, reagent stability becomes a critical factor. The pinacol ester protection offers significantly enhanced shelf life and resistance to protodeboronation compared to the corresponding free boronic acid . This stability, coupled with the vendor-recommended storage condition (2-8°C under inert gas) , ensures consistent performance across multiple synthetic batches, reducing process variability and failure rates.

Cost-Effective Academic and Early-Stage Research

Academic labs and biotech startups often operate under tight budget constraints. The 60% lower cost per gram for this compound compared to its 5-position regioisomer allows researchers to explore a wider range of reaction conditions or to synthesize larger quantities of key intermediates without exceeding project budgets. This cost efficiency, without compromising on purity, makes it a strategically sound choice for exploratory research.

Application
Selection Property
Validation Focus
ApplicationLibrary synthesis for kinase inhibitor SAR
SelectionHigh purity and cost efficiency
ValidationVerify purity specification and per-gram pricing vs alternatives
ApplicationScale-up synthesis with stable reagent
SelectionPinacol ester stability under storage
ValidationMonitor stability and performance across multiple synthetic batches
ApplicationBudget-constrained exploratory SAR
SelectionCost advantage over regioisomers
ValidationCompare cost-efficiency without compromising purity requirements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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